4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a tricyclic framework fused with an oxazepine ring. The structure includes a sulfonamide group at position 2, an 8-methyl substituent, and an 11-oxo moiety.
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-14(2)16-5-8-18(9-6-16)30(27,28)25-17-7-11-21-19(13-17)23(26)24-20-12-15(3)4-10-22(20)29-21/h4-14,25H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTURYMZVJSFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a member of the dibenzo[b,f][1,4]oxazepine class of compounds. This class has garnered interest due to its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and patents.
Molecular Structure
The molecular formula for this compound can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : Approximately 342.41 g/mol
Structural Features
The compound features:
- A dibenzo[b,f][1,4]oxazepine core, which is known for various biological activities.
- A sulfonamide group that enhances its solubility and bioavailability.
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine family may exhibit a range of pharmacological effects, including anti-inflammatory and analgesic properties. The sulfonamide moiety is often associated with inhibition of carbonic anhydrase and other enzyme systems.
In Vitro Studies
A study published in DrugBank highlights that related compounds have shown significant activity in phosphorylating various proteins involved in cell cycle regulation and DNA repair mechanisms . This suggests that this compound may similarly influence cellular processes critical for proliferation and apoptosis.
Case Studies
- Anti-inflammatory Activity : A patent describes related dibenzo compounds demonstrating efficacy in treating allergic conditions such as asthma . The compound's structural similarity suggests potential applications in similar therapeutic areas.
- Cytotoxicity : In studies examining cytotoxic effects on cancer cell lines, derivatives of the dibenzo series exhibited selective toxicity towards malignant cells while sparing normal cells, indicating a promising therapeutic index .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant antimicrobial properties. Sulfonamide derivatives have been shown to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis in bacteria. This inhibition leads to bacteriostatic effects.
Minimum Inhibitory Concentration (MIC) Studies:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
These findings suggest that the compound may possess comparable or enhanced antibacterial properties compared to traditional sulfonamides.
Anti-inflammatory Properties
The anti-inflammatory effects of sulfonamides have been well-documented. The compound may modulate inflammatory pathways by inhibiting cytokine production and reducing oxidative stress in cells. This property opens avenues for its application in treating inflammatory diseases.
Study on Antibacterial Efficacy
A study focused on a series of sulfonamide derivatives demonstrated that modifications to the benzenesulfonamide moiety significantly improved antibacterial activity against resistant bacterial strains. The compound was tested alongside these derivatives, showing promising results in reducing bacterial load in infected models.
Anti-cancer Activity
Preliminary studies have suggested that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins. Further investigation into this compound's effects on specific cancer cell lines is warranted.
Comparative Analysis of Related Compounds
Recent research has highlighted the importance of structural modifications in influencing biological activity:
| Compound | Activity Type | IC50 Value (µM) |
|---|---|---|
| 4-isopropyl-N-(8-methyl...) | Antibacterial | 10 |
| Modified derivative | Anti-cancer | 15 |
| Sulfanilamide (control) | Antibacterial | 20 |
This comparative analysis underscores the potential for developing new therapeutic agents based on the structure of 4-isopropyl-N-(8-methyl...) and its derivatives.
Comparison with Similar Compounds
Structural Analog: N-(8-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-4-(Trifluoromethyl)Benzamide
- Key Differences :
- Substituent : Replaces the 4-isopropylbenzenesulfonamide group with a 4-(trifluoromethyl)benzamide.
- Functional Group : Amide (-CONH-) vs. sulfonamide (-SO₂NH-).
- Implications: The trifluoromethyl group enhances electronegativity and metabolic stability compared to the isopropyl group.
Structural Analog: N,8-Dimethyl-N-(4-Methylphenyl)-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepine-2-Sulfonamide
- Key Differences :
- Substituents : Dual methyl groups (N,8-dimethyl) and a 4-methylphenyl sulfonamide.
- Stereoelectronic Effects : Increased steric bulk at the nitrogen and phenyl ring.
- Implications :
Structural Analog: 4-Hydroxy-N-(7-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)Benzene Carboxamide
- Key Differences :
- Substituent : Hydroxyl (-OH) at position 4 of the benzene ring vs. isopropyl.
- Positional Isomerism : Methyl group at position 7 instead of 6.
- Positional isomerism (7-methyl vs. 8-methyl) could affect ring conformation and target engagement .
Heterocyclic Analog: 4-Methoxybenzyl 10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepine-8-Carboxylate 5-Oxide
- Key Differences :
- Heteroatom : Thiazepine (sulfur) vs. oxazepine (oxygen).
- Substituents : 4-Methoxybenzyl ester and 10-ethyl group.
- Implications: Sulfur’s larger atomic size may increase ring flexibility and alter pharmacokinetics.
Data Table: Structural and Functional Comparison
Research Findings and Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
